3-(2-Iodoacétamido)-PROXYL

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-Iodoacetamido)-PROXYL involves strategic chemical reactions that yield these compounds with high specificity. For example, the synthesis of desacetamido P-3A through a concise approach based on an inverse electron demand [4+2] cycloaddition reaction showcases the chemical ingenuity in constructing complex structures from simpler precursors (Boger & Dang, 1992).

Molecular Structure Analysis

The analysis of molecular structures is crucial in understanding the physical and chemical behaviors of compounds. Studies on the molecular structure and conformation of acetamides in the vapor phase, such as 2-Iodoacetamide, have provided insights into their structural dynamics and conformational preferences, which are valuable for understanding related compounds (Samdal & Seip, 1980).

Chemical Reactions and Properties

3-(2-Iodoacetamido)-PROXYL and its analogs participate in various chemical reactions, exhibiting unique reactivities. For instance, the synthesis and biological activity of intercalating agents like 3-acetamido-5-iodo-6-aminoacridine demonstrate the compound's ability to interact with biological molecules, hinting at the chemical versatility of 3-(2-Iodoacetamido)-PROXYL derivatives (Kinsey et al., 1990).

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and boiling point, are essential for determining its suitability for various applications. While specific details on 3-(2-Iodoacetamido)-PROXYL's physical properties are scarce, the study of similar compounds can provide a baseline understanding of its expected physical characteristics.

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other substances, stability under different conditions, and potential for forming derivatives, is crucial for the practical application of 3-(2-Iodoacetamido)-PROXYL. The specificity and orientation of (iodoacetamido)proxyl spin-labeled myosin subfragment 1 decorating muscle fibers highlight the compound's specific binding and reactivity, reflecting on the chemical properties of related compounds (Ajtai, Pótó, & Burghardt, 1990).

Applications De Recherche Scientifique

Détection du Métabolisme Enzymatiques

“3-(2-Iodoacétamido)-PROXYL” est utilisé dans la détection des enzymes qui métabolisent les phosphates et les polyphosphates . Il est utilisé dans les dosages pour mesurer l'activité d'enzymes telles que les ATPases, les GTPases, les ADN et ARN polymérases, et la paraoxonase .

Mesure de l'Activité Kinasique

Ce composé est utilisé dans le kit de dosage Antibody Beacon Tyrosine Kinase, qui fournit une solution de dosage générale et à haut débit pour mesurer l'activité des tyrosine kinases en utilisant des peptides non marqués .

Substrat de Phosphatase

“this compound” est utilisé comme substrat pour les phosphatases, qui hydrolysent les esters phosphoriques . Il est utilisé dans les ELISA, les techniques immunochimiques, et les analyses Southern, Northern et Western blot .

Marqueur Enzymatiques

Ce composé sert de marqueur enzymatique, permettant aux chercheurs d'identifier les cellules germinales primordiales, de distinguer les sous-populations de cellules stromales de la moelle osseuse et d'étudier la différenciation in vitro dans les lignées cellulaires carcinomateuses .

Études de Gènes Reporters

Le gène de la phosphatase alcaline placentaire humaine, qui utilise “this compound” comme substrat, a été utilisé comme gène rapporteur eucaryote pour les études de lignée dans la rétine murine .

Analyse par Spectrométrie de Masse

“this compound” est un réactif d'alkylation réactif des sulfhydryles qui contient un groupe acide phosphonique pour l'enrichissement des peptides contenant de la cystéine pour l'analyse par spectrométrie de masse .

Capteur Fluorescent

Un composé similaire, la 7-diéthylamino-3-((((2-iodoacétamido)éthyl)amino)carbonyl)coumarine (IDCC), a été utilisé comme capteur fluorescent de l'état de phosphorylation d'une kinase nucléotidique diphosphate mutante et pour surveiller les concentrations de nucléotides diphosphate de purine en temps réel

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Iodoacetamido)-PROXYL are cysteine residues in proteins . It is a sulfhydryl-reactive alkylating reagent . The compound is used to modify these residues to prevent the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .

Mode of Action

3-(2-Iodoacetamido)-PROXYL interacts with its targets by alkylation . If the compound is present in limiting quantities and a slightly alkaline pH, cysteine modification will be the exclusive reaction . Excess 3-(2-Iodoacetamido)-PROXYL or non-buffered reagent can also alkylate primary amines (lysine, N-termini), thioethers (methionine), imidazoles (histidine) and carboxylates (aspartate, glutamate) .

Biochemical Pathways

The compound affects the metabolism of phosphate esters . It is used as a fluorescent sensor of the phosphorylation state of the kinase and to monitor purine nucleoside diphosphate concentrations in real time . This suggests that it may play a role in the regulation of enzymatic activities and cellular signaling pathways involving phosphate esters.

Pharmacokinetics

It is known that the compound is unstable and light-sensitive . Therefore, solutions should be prepared immediately before use and alkylation should be performed in the dark . These characteristics may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 3-(2-Iodoacetamido)-PROXYL’s action are primarily related to its ability to modify cysteine residues in proteins . This modification can prevent the re-formation of disulfide bonds, which can have significant effects on protein structure and function .

Propriétés

InChI |

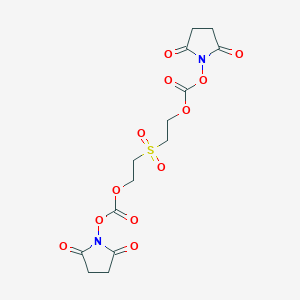

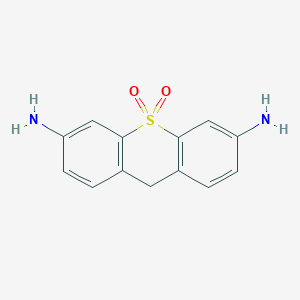

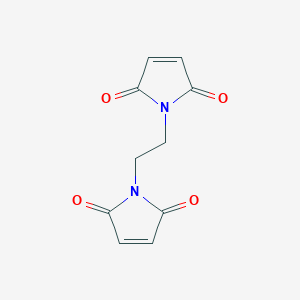

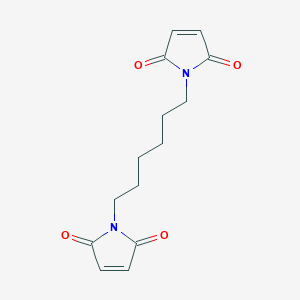

InChI=1S/C10H18IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7H,5-6H2,1-4H3,(H,12,14) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIGMSGDHDTSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)NC(=O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949807 | |

| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27048-01-7 | |

| Record name | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-(2-Iodoacetamido)-PROXYL interact with proteins, and what are the downstream effects for structural analysis?

A: 3-(2-Iodoacetamido)-PROXYL selectively reacts with cysteine residues in proteins. [, ] The iodoacetamide group forms a stable covalent bond with the sulfhydryl group of cysteine. This attaches the PROXYL moiety, a nitroxide radical, to the protein. The PROXYL group's unpaired electron generates a paramagnetic signal detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. [, ] Analyzing the EPR spectra provides insights into the protein's local environment around the labeled cysteine, such as its mobility and proximity to other paramagnetic centers or amino acids. []

Q2: Can the introduction of 3-(2-Iodoacetamido)-PROXYL affect the structure of the protein being studied?

A: Yes, the introduction of 3-(2-Iodoacetamido)-PROXYL can potentially affect the protein structure. Research has shown that attaching the spin label to certain positions, like the V8 position in the IA3 protein, can inhibit its folding. [] This disruption is suggested to be due to steric interactions between the relatively bulky spin label and nearby amino acid residues. [] Therefore, careful consideration of the labeling site and potential structural perturbations is crucial when designing experiments.

Q3: How does the information obtained from 3-(2-Iodoacetamido)-PROXYL labeling combined with EPR contribute to understanding protein structure and function?

A3: By analyzing the EPR spectra of 3-(2-Iodoacetamido)-PROXYL labeled proteins, researchers can gain valuable information about:

- Distance measurements: The presence or absence of dipole-dipole interactions in the EPR spectra can reveal the distance between the spin label and other paramagnetic centers or specific amino acid residues within the protein. [] This distance information is crucial for understanding protein folding and three-dimensional structure.

- Protein dynamics: The mobility of the spin label, reflected in the EPR spectral lineshape, provides insights into the flexibility and dynamics of the protein region surrounding the labeled cysteine. [] This information is essential for understanding protein function, as many proteins undergo conformational changes during their biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

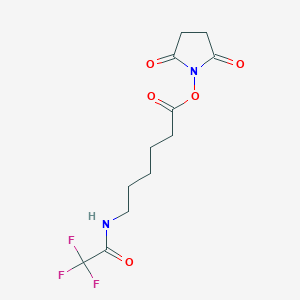

![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)